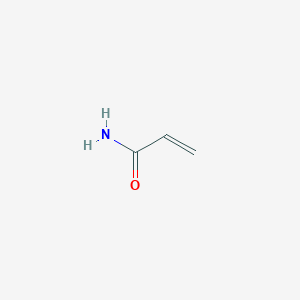

Acrylamide

Cat. No. B121943

Key on ui cas rn:

9003-05-8

M. Wt: 71.08 g/mol

InChI Key: HRPVXLWXLXDGHG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04343900

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

96.5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:4])[CH:2]=[CH2:3].C([O-])(=[O:8])C=C.[Na+]>>[C:1]([NH2:4])(=[O:8])[CH:2]=[CH2:3].[C:1](#[N:4])[CH:2]=[CH2:3] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Three

[Compound]

|

Name

|

96.5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 5° C. and SV (Space Velocity)=0.8 hr

|

|

Duration

|

0.8 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced into the second column (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at SV=0.8 hr

|

|

Duration

|

0.8 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced into the third column (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 5° C. and SV=0.8 hr

|

|

Duration

|

0.8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction in each column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting from the

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 15.4% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04343900

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

96.5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:4])[CH:2]=[CH2:3].C([O-])(=[O:8])C=C.[Na+]>>[C:1]([NH2:4])(=[O:8])[CH:2]=[CH2:3].[C:1](#[N:4])[CH:2]=[CH2:3] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Three

[Compound]

|

Name

|

96.5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 5° C. and SV (Space Velocity)=0.8 hr

|

|

Duration

|

0.8 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced into the second column (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at SV=0.8 hr

|

|

Duration

|

0.8 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced into the third column (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 5° C. and SV=0.8 hr

|

|

Duration

|

0.8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction in each column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting from the

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 15.4% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04343900

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

96.5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:4])[CH:2]=[CH2:3].C([O-])(=[O:8])C=C.[Na+]>>[C:1]([NH2:4])(=[O:8])[CH:2]=[CH2:3].[C:1](#[N:4])[CH:2]=[CH2:3] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Three

[Compound]

|

Name

|

96.5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 5° C. and SV (Space Velocity)=0.8 hr

|

|

Duration

|

0.8 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced into the second column (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at SV=0.8 hr

|

|

Duration

|

0.8 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced into the third column (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 5° C. and SV=0.8 hr

|

|

Duration

|

0.8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction in each column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting from the

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 15.4% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |